molecular formula C12H8N2O4 B1586665 [3,3'-Bipyridine]-2,2'-dicarboxylic acid CAS No. 3723-32-8

[3,3'-Bipyridine]-2,2'-dicarboxylic acid

Cat. No.: B1586665
CAS No.: 3723-32-8
M. Wt: 244.2 g/mol
InChI Key: IIMIVNLUGUZNDR-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-2,2’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bondThe presence of carboxylic acid groups at the 2,2’ positions enhances its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,2’-dicarboxylic acid often employs scalable versions of the above methods, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-2,2’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: [3,3’-Bipyridine]-2,2’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring strong metal coordination and specific reactivity .

Properties

IUPAC Name

3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMIVNLUGUZNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362858
Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3723-32-8
Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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